2-Phenylamino-6-chloropurine-9-β-D-riboside is a nucleoside analog characterized by its molecular formula and a molecular weight of approximately 377.79 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. It is classified under purine derivatives, which are essential components in various biological processes, including DNA and RNA synthesis.
Methods of Synthesis
The synthesis of 2-Phenylamino-6-chloropurine-9-β-D-riboside typically involves several key steps:
Structure and Data
The molecular structure of 2-Phenylamino-6-chloropurine-9-β-D-riboside features a purine base linked to a ribose sugar via a β-glycosidic bond. The presence of the phenylamino group at the 2-position significantly influences its chemical behavior and biological activity.
Key structural data includes:
The compound's structural representation can be visualized using SMILES notation: CC1=NC2=C(N1)N=C(N=C2N)C(=O)C(C(C(C(O)C1O)O)O)O)
.
Reactions and Technical Details
2-Phenylamino-6-chloropurine-9-β-D-riboside can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for 2-Phenylamino-6-chloropurine-9-β-D-riboside primarily involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. This interference can inhibit viral replication and induce apoptosis in cancer cells by targeting specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases .
Physical Properties
Chemical Properties
These properties make it suitable for various laboratory applications, including synthesis and biological assays .
2-Phenylamino-6-chloropurine-9-β-D-riboside has several significant scientific applications:
2-Phenylamino-6-chloropurine-9-β-D-riboside is a synthetically modified purine nucleoside characterized by specific substitutions on the purine base and a β-D-ribofuranose sugar moiety. Its systematic IUPAC name is (2R,3R,4R,5R)-2-(2-anilino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, precisely defining its stereochemistry and functional groups [2]. The molecule features a chlorine atom at the C6 position of the purine ring and a phenylamino group (-NH-C₆H₅) attached at the C2 position, distinguishing it from natural adenosine and simpler chlorinated analogs like 2-amino-6-chloropurine riboside (CAS 2004-07-1) [3]. Its molecular formula is C₁₆H₁₆ClN₅O₄, with a molecular weight of 377.79 g/mol. The compound typically presents as a white to off-white crystalline powder under standard conditions and is designated primarily as a research chemical or synthetic intermediate, not intended for human therapeutic use [2].
Table 1: Core Chemical Identifiers of 2-Phenylamino-6-chloropurine-9-β-D-riboside
Property | Value |
---|---|
Systematic Name | (2R,3R,4R,5R)-2-(2-anilino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Synonyms | 2-Phenylamino-6-chloropurine-9-β-D-riboside; 2-Anilino-6-chloro-9-β-D-ribofuranosylpurine |
CAS Registry Number | Not explicitly listed in sources (Precursor: 2-Amino-6-chloropurine riboside, CAS 2004-07-1) [3] |
Molecular Formula | C₁₆H₁₆ClN₅O₄ |
Molecular Weight | 377.79 g/mol |
Key Structural Features | C2: Phenylamino group (-NHPh); C6: Chlorine; C9: β-D-ribofuranose |
Synthesis typically proceeds via nucleophilic substitution reactions on precursor molecules like 6-chloropurine riboside or 2-amino-6-chloropurine riboside (CAS 2004-07-1, Purity: >95.0%, Specific rotation [α]₂₀/D = -35° to -40° (c=0.1, H₂O)) [1] [3]. The phenylamino group is introduced by reacting the C2-chlorine or a suitable leaving group of the precursor with aniline (C₆H₅NH₂) under controlled conditions, often requiring catalysts or specific solvents to achieve moderate yields [1]. This synthetic route aligns with strategies used for generating diverse N6- or C2-substituted adenosine derivatives explored for receptor binding [1] [6].
The development of 2-phenylamino-6-chloropurine-9-β-D-riboside is embedded within the broader historical effort to synthesize nucleoside analogs with tailored biological activities. Research on purine nucleoside analogs surged in the mid-to-late 20th century, driven by the discovery of antimetabolites like 6-mercaptopurine (leukemia treatment) and azacytidine (myelodysplastic syndromes) [1]. The core strategy involved modifying the natural purine base (adenine, guanine) or the sugar moiety to create compounds interfering with DNA/RNA synthesis or specific cellular receptors.
Chlorinated purine ribosides, particularly 2-amino-6-chloropurine riboside and 6-chloropurine riboside, became pivotal synthetic intermediates due to the reactivity of the C2 and C6 chlorine atoms, allowing sequential substitutions [3] [5]. Patents from the early 1990s, such as US5430027A (covering 2-chloro-N⁶-substituted adenosines for CNS ailments) and US5773423A (covering A₃ adenosine receptor agonists like 2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide), highlight the therapeutic focus on purine modifications [4] [6]. These works established that substitutions at C2 and N⁶ significantly alter receptor selectivity (A₁, A₂, A₃ subtypes) and pharmacokinetic properties.
Table 2: Key Historical Developments in Purine Nucleoside Analog Research Relevant to 2-Phenylamino-6-chloropurine-9-β-D-riboside
Era | Development | Significance |
---|---|---|
1950s-1960s | Discovery of 6-Mercaptopurine, Azacytidine | Established purine/pyrimidine analogs as anticancer/antiviral agents |
1970s-1980s | Synthesis & use of 6-Chloropurine riboside & 2-Amino-6-chloropurine riboside | Provided versatile intermediates for N⁶/C2 modifications [3] [5] |
Early 1990s | Cloning of A₃ adenosine receptor (1991-1992) | Identified new target for nucleoside analogs [6] |
Mid 1990s | Patents on 2,6-Disubstituted adenosines (e.g., US5430027A, US5773423A) | Demonstrated impact of C2/N⁶ modifications on receptor selectivity & therapeutic potential [4] [6] |
2000s-Present | Rational design of nucleoside analogs using docking (e.g., targeting A₃ receptor, Tdp1) | Enabled targeted synthesis of derivatives like 2-phenylamino-6-chloro variant for specific bioactivities [1] [8] |
The specific 2-phenylamino-6-chloro substitution pattern emerged as part of systematic structure-activity relationship (SAR) studies exploring diverse N⁶-arylalkyl and C2 modifications. Molecular docking studies, as described for related adenosine derivatives targeting the A₃ receptor, facilitated the rational selection of the phenylamino group at C2 for synthesis and evaluation [1]. This exemplifies the evolution from broad screening to target-driven design in nucleoside analog research.
2-Phenylamino-6-chloropurine-9-β-D-riboside holds significance in medicinal chemistry primarily as a versatile synthetic intermediate and a pharmacophore for probing biological targets, particularly adenosine receptors and DNA repair enzymes:
Adenosine Receptor Targeting: The compound’s structure aligns with key features for adenosine receptor interaction. The phenylamino group at C2 and chlorine at C6 are bulkier, more lipophilic substituents compared to hydrogen or amino groups in natural nucleosides. This lipophilicity potentially enhances blood-brain barrier penetration, a crucial factor for CNS-targeted agents [4]. While direct binding data for this specific analog is limited in the provided sources, molecular docking studies on closely related 2,6-disubstituted adenosine derivatives demonstrate their ability to form critical interactions within the A₃ receptor binding pocket. These include π-π stacking with Phe168 and hydrogen bonding with Ser271 and Asn250 residues [1] [6]. Such interactions are energetically favorable and can confer agonist or antagonist activity. Compounds with similar disubstitution patterns (e.g., 2-chloro-N⁶-(3-iodobenzyl)adenosine derivatives) exhibit potent and selective A₃ agonist activity, demonstrating effects like cerebroprotection in ischemic models and mast cell mediator modulation [6]. The 2-phenylamino-6-chloro analog represents a structural variation within this pharmacologically active class.
Antiproliferative Potential: Purine nucleoside analogs are a mainstay in cancer chemotherapy. Modifications like the 2-phenylamino-6-chloro motif contribute to evaluating how specific substitutions influence cytotoxicity. Research on N⁶-substituted 6-chloropurine riboside derivatives demonstrates significant antiproliferative effects in cancer cell lines, such as human gastric adenocarcinoma (AGS) cells expressing A₃ receptors [1]. The mechanism often involves metabolic activation to nucleotides interfering with DNA synthesis or directly inducing apoptosis via receptor-mediated pathways. Although specific data on this compound's antiproliferative activity is not detailed in the sources, its structural similarity to active compounds positions it as a candidate for such studies.
DNA Repair Enzyme Inhibition (Tdp1): Lipophilic purine nucleoside derivatives have recently emerged as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme that confers resistance to Topoisomerase I (Top1) inhibitors like topotecan (Tpc) by hydrolyzing the covalent Top1-DNA complex (Top1cc) [8]. Compounds like 2-phenylamino-6-chloropurine-9-β-D-riboside, characterized by aromatic lipophilic groups attached to the nucleobase, fit the profile of Tdp1 inhibitors. Studies show such nucleoside analogs inhibit Tdp1 in the low micromolar range (IC₅₀ 0.3–22.0 μM) and can sensitize tumor cells to topotecan in vitro (enhancing DNA damage in HeLa cells) and potentiate its antitumor effect in vivo (e.g., in ascitic Krebs-2 carcinoma models) [8]. This suggests a role in combination therapies to overcome chemoresistance.
Table 3: Biological Significance and Potential Applications of 2-Phenylamino-6-chloropurine-9-β-D-riboside
Area of Significance | Key Findings from Related Analogs | Potential Role of 2-Phenylamino-6-chloro-9-β-D-riboside |
---|---|---|
Adenosine Receptor Modulation | • 2,6-Disubstitution (e.g., Cl, benzyl) enhances A₃ selectivity & potency [6] • Docking shows key interactions (π-π Phe168, H-bond Ser271/Asn250) [1] • A₃ agonists show cerebroprotection, anti-ischemic effects [6] | • Structural candidate for A₃ receptor binding studies • Potential neuroprotective/anti-ischemic agent based on core pharmacophore |
Anticancer Activity | • N⁶-substituted 6-chloropurine ribosides show antiproliferative activity in gastric cancer cells [1] • Lipophilic groups can enhance uptake/bioactivity | • Intermediate for cytotoxic nucleoside(tide) synthesis • Direct evaluation of antiproliferative mechanisms needed |
Tdp1 Inhibition & Chemosensitization | • Lipophilic purine nucleosides inhibit Tdp1 (IC₅₀ μM range) [8] • Enhance topotecan-induced DNA damage in vitro • Potentiate topotecan efficacy in vivo [8] | • Candidate Tdp1 inhibitor due to C2 phenylamino lipophilicity • Potential component of combination therapy with Top1 inhibitors |
Its role as a synthetic building block for further modifications (e.g., glycosylation, phosphorylation, conjugation) also underscores its utility in generating novel chemical libraries for screening against emerging therapeutic targets [5] [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3